molecular formula C8H8BrF2N B13585975 2-(2-Bromophenyl)-2,2-difluoroethan-1-amine

2-(2-Bromophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13585975
M. Wt: 236.06 g/mol
InChI Key: MGLVTKJLKIBJQV-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2,2-difluoroethan-1-amine is an organic compound that features a bromine atom, two fluorine atoms, and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2-bromophenyl compounds with difluoroethanamine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-(2-Bromophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylamine
  • 2,2-Difluoroethanamine
  • 2-Bromophenyl-2,2-difluoroethanol

Uniqueness

2-(2-Bromophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These elements can enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

2-(2-bromophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H8BrF2N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H,5,12H2

InChI Key

MGLVTKJLKIBJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)(F)F)Br

Origin of Product

United States

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